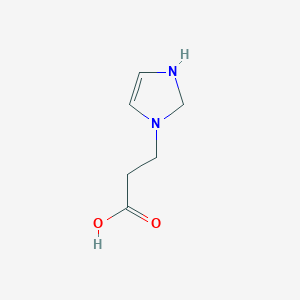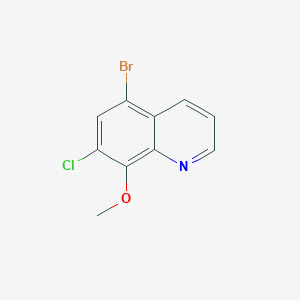
3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound that features an imidazole ring fused with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler compound with a similar ring structure but lacking the propanoic acid group.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Metronidazole: An antimicrobial agent that contains an imidazole ring and is used to treat infections.
Uniqueness: 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both the imidazole ring and the propanoic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3-(1,2-dihydroimidazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4,7H,1,3,5H2,(H,9,10) |
Clé InChI |
APVMLASMNQZCAV-UHFFFAOYSA-N |
SMILES canonique |
C1NC=CN1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)

![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)

![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)


![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)

![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
